An In-depth Technical Guide to 2-(1-Aminocyclobutyl)propan-1-ol: A Novel Chiral Scaffold for Drug Discovery
An In-depth Technical Guide to 2-(1-Aminocyclobutyl)propan-1-ol: A Novel Chiral Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and predicted properties of 2-(1-Aminocyclobutyl)propan-1-ol, a novel chiral molecule with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry and extrapolates information from structurally related analogs to build a robust theoretical profile. We will explore its predicted physicochemical properties, propose a plausible synthetic route, and discuss its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring new chemical entities and expanding their understanding of novel molecular scaffolds.
Introduction: Unveiling a New Chemical Entity
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery, driving the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] 2-(1-Aminocyclobutyl)propan-1-ol presents a unique combination of a constrained cyclobutane ring and a chiral amino alcohol side chain. This structural arrangement is of significant interest as it introduces stereochemical complexity and conformational rigidity, features that are often associated with enhanced binding affinity and target specificity.
While extensive literature exists for related compounds such as 2-amino-1-propanol and other amino alcohols, 2-(1-aminocyclobutyl)propan-1-ol itself is not a widely documented compound.[3][4][5] This guide, therefore, serves as a pioneering exploration of its potential, providing a theoretical framework to guide future experimental investigation.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the known properties of its constituent fragments, the aminocyclobutane moiety and the propan-1-ol side chain, we can predict the key physicochemical parameters for 2-(1-Aminocyclobutyl)propan-1-ol.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C7H15NO | Based on the chemical structure. |
| Molecular Weight | 129.20 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Colorless to light yellow liquid | Similar amino alcohols are described as such.[3] |
| Boiling Point | ~180-200 °C | Extrapolated from propan-1-ol (97.2 °C) and considering the increased molecular weight and hydrogen bonding capability.[7] |
| Melting Point | Not applicable (predicted liquid at room temperature) | Similar to many short-chain amino alcohols.[7] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | The presence of the amino and hydroxyl groups will facilitate hydrogen bonding with polar solvents.[3] |
| pKa (of the amine) | ~9.5 - 10.5 | Typical for a primary amine on a cycloalkyl ring. |
| LogP | ~0.5 - 1.5 | A balance between the hydrophilic amino and hydroxyl groups and the lipophilic cyclobutane and propyl moieties. |
Proposed Synthesis of 2-(1-Aminocyclobutyl)propan-1-ol
A plausible and efficient synthetic route to 2-(1-Aminocyclobutyl)propan-1-ol can be designed starting from commercially available 1-aminocyclobutanecarboxylic acid. The proposed multi-step synthesis is outlined below.
Experimental Protocol:
Step 1: N-Protection of 1-Aminocyclobutanecarboxylic Acid
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Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
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Add sodium carbonate (2.5 eq) and stir until dissolved.
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Cool the reaction mixture to 0°C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.
Step 2: Amide Coupling to form a Weinreb Amide
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Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM).
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Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq).
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Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc-protected Weinreb amide.
Step 3: Grignard Addition to form the Ketone
-
Dissolve the N-Boc-protected Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add ethylmagnesium bromide (1.5 eq, 1M solution in THF) dropwise.
-
Stir the reaction at 0°C for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(N-Boc-aminocyclobutyl)propan-1-one.
Step 4: Reduction of the Ketone to the Alcohol
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Dissolve the ketone from the previous step (1.0 eq) in methanol.
-
Cool the solution to 0°C.
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Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(1-aminocyclobutyl)propan-1-ol.
Step 5: Deprotection to Yield the Final Product
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 12 with 1M NaOH.
-
Extract the final product with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1-Aminocyclobutyl)propan-1-ol.
Visualization of the Synthetic Workflow:
Caption: Relationship between structure and potential activity.
Conclusion
2-(1-Aminocyclobutyl)propan-1-ol represents a novel and intriguing molecular scaffold with significant potential in the field of drug discovery. While direct experimental data is currently lacking, this in-depth technical guide provides a solid theoretical foundation for its physicochemical properties, a plausible synthetic route, and its potential pharmacological applications. The unique combination of a constrained cyclobutane ring and a chiral amino alcohol side chain makes it a promising candidate for further investigation. The methodologies and predictions outlined herein are intended to serve as a valuable resource for researchers and scientists dedicated to the exploration of new chemical space in the pursuit of innovative therapeutics.
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